molecular formula C11H14IN5O5 B12103281 6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12103281
M. Wt: 423.16 g/mol
InChI Key: JXPVNAQHHFGNSH-UHFFFAOYSA-N
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Description

    6-Amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine: is a compound with a complex structure, combining a pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl sugar moiety.

  • The ribofuranosyl group is attached to the nitrogen atom at position 1, and the iodine atom is at position 3.
  • This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins an aryl or heteroaryl boronic acid with an aryl or heteroaryl halide. In this case, the iodine atom serves as the halide.

      Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base. Boronic acids are essential reagents in this process.

      Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Palladium catalysts, boronic acids, and appropriate halides are commonly used. Reaction conditions are typically mild to preserve the ribofuranosyl moiety.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, substitution at the iodine position could yield different derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its effects on cellular processes, such as DNA synthesis and apoptosis.

      Industry: Limited industrial applications, but its unique structure may inspire new drug development.

  • Mechanism of Action

      DNA Synthesis Inhibition: The compound likely interferes with DNA synthesis due to its structural resemblance to nucleosides.

      Apoptosis Induction: It may trigger programmed cell death pathways, impacting cancer cells.

  • Comparison with Similar Compounds

      Uniqueness: The combination of the ribofuranosyl group, iodine, and pyrazolo[3,4-d]pyrimidine core sets it apart.

      Similar Compounds: While not identical, related compounds include other nucleoside analogs and pyrazolo[3,4-d]pyrimidines.

    Remember that this compound’s detailed biological effects and clinical applications would require further research and validation.

    Properties

    Molecular Formula

    C11H14IN5O5

    Molecular Weight

    423.16 g/mol

    IUPAC Name

    2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

    InChI

    InChI=1S/C11H14IN5O5/c1-21-9-4-7(12)16-17(8(4)14-11(13)15-9)10-6(20)5(19)3(2-18)22-10/h3,5-6,10,18-20H,2H2,1H3,(H2,13,14,15)

    InChI Key

    JXPVNAQHHFGNSH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NC(=NC2=C1C(=NN2C3C(C(C(O3)CO)O)O)I)N

    Origin of Product

    United States

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